molecular formula C15H25N5 B11749236 [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11749236
M. Wt: 275.39 g/mol
InChI Key: FRPITTVPZBIEPH-UHFFFAOYSA-N
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Description

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of appropriate pyrazole derivatives with amines under controlled conditions. One common method involves the use of acetyl chloride, benzoxyl chloride, or benzyl chloride in solvents like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF) at low temperatures under a nitrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents is optimized to ensure safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions may involve reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions can occur with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole amines.

Scientific Research Applications

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets and pathways. For instance, in its antileishmanial activity, the compound may inhibit key enzymes in the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine stands out due to its unique structure, which allows for diverse chemical modifications and potential applications in various fields. Its dual pyrazole moieties provide a versatile scaffold for further functionalization and exploration in scientific research.

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(3-methyl-1-propylpyrazol-4-yl)methyl]-1-(2-propylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-4-8-19-12-14(13(3)18-19)10-16-11-15-6-7-17-20(15)9-5-2/h6-7,12,16H,4-5,8-11H2,1-3H3

InChI Key

FRPITTVPZBIEPH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=CC=NN2CCC

Origin of Product

United States

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